molecular formula C14H21N3O5 B5867593 2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol

Cat. No.: B5867593
M. Wt: 311.33 g/mol
InChI Key: WKNQHFRSKDQWFC-UHFFFAOYSA-N
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Description

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group, a methoxy group, and a nitrophenol moiety

Properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-22-13-9-12(17(20)21)8-11(14(13)19)10-16-4-2-15(3-5-16)6-7-18/h8-9,18-19H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNQHFRSKDQWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The hydroxyethyl group is introduced via nucleophilic substitution, followed by the attachment of the methoxy and nitrophenol groups through electrophilic aromatic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and nitrophenol groups play crucial roles in binding to active sites, while the piperazine ring provides structural stability. This compound can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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